(E)-3-amino-3-(2,6-dimethylmorpholin-4-yl)prop-2-enenitrile
Overview
Description
(E)-3-amino-3-(2,6-dimethylmorpholin-4-yl)prop-2-enenitrile is a chemical compound with a unique structure that includes an amino group, a morpholine ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-amino-3-(2,6-dimethylmorpholin-4-yl)prop-2-enenitrile typically involves the reaction of 2,6-dimethylmorpholine with an appropriate nitrile precursor under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the formation of the desired product. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and patents .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-3-amino-3-(2,6-dimethylmorpholin-4-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro compounds, while reduction of the nitrile group may produce primary amines.
Scientific Research Applications
(E)-3-amino-3-(2,6-dimethylmorpholin-4-yl)prop-2-enenitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be incorporated into polymers or other materials to impart specific properties
Mechanism of Action
The mechanism of action of (E)-3-amino-3-(2,6-dimethylmorpholin-4-yl)prop-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the nitrile group can participate in coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amino-nitrile derivatives and morpholine-containing molecules. Examples are:
- (E)-3-amino-3-(2,6-dimethylmorpholin-4-yl)prop-2-enenitrile
- 3-amino-3-(2,6-dimethylmorpholin-4-yl)propanenitrile
- 3-amino-3-(2,6-dimethylmorpholin-4-yl)butanenitrile
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of both an amino group and a nitrile group, which allow it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-amino-3-(2,6-dimethylmorpholin-4-yl)prop-2-enenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-7-5-12(6-8(2)13-7)9(11)3-4-10/h3,7-8H,5-6,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLTVJLLPJEEEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=CC#N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401204697 | |
Record name | 3-Amino-3-(2,6-dimethyl-4-morpholinyl)-2-propenenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401204697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477866-40-3 | |
Record name | 3-Amino-3-(2,6-dimethyl-4-morpholinyl)-2-propenenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477866-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-3-(2,6-dimethyl-4-morpholinyl)-2-propenenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401204697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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